molecular formula C11H8ClNO2S B13198879 5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid

5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid

Cat. No.: B13198879
M. Wt: 253.71 g/mol
InChI Key: GSZSGXAMZCCOJR-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable acid catalyst to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClNO2S

Molecular Weight

253.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C11H8ClNO2S/c1-6-9(16-10(13-6)11(14)15)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)

InChI Key

GSZSGXAMZCCOJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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